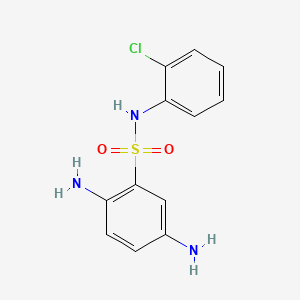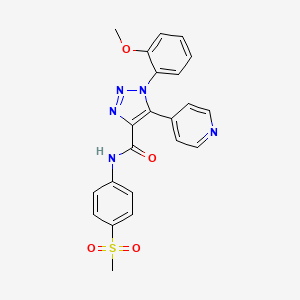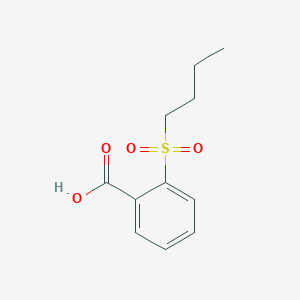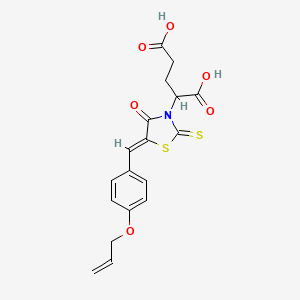
Acide (Z)-2-(5-(4-(allyloxy)benzylidène)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a useful research compound. Its molecular formula is C18H17NO6S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- L'« acide (Z)-2-(5-(4-(allyloxy)benzylidène)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioïque » présente une activité anticancéreuse prometteuse. Des chercheurs ont exploré ses effets sur les lignées cellulaires tumorales, les voies d'apoptose et la régulation du cycle cellulaire . Des recherches supplémentaires sur son mécanisme d'action et ses applications cliniques potentielles sont en cours.
- Le criblage virtuel basé sur la structure a identifié ce composé comme une nouvelle structure pour les inhibiteurs de la farnésyltransférase (FTI). Ces inhibiteurs jouent un rôle crucial dans la thérapie anticancéreuse en perturbant la prénylation des protéines, affectant les voies de signalisation cellulaire et inhibant la croissance tumorale . Les chercheurs optimisent les dérivés pour améliorer l'activité des FTI.
- Des analogues de ce composé, tels que les dérivés de la benzylidène-méthyloxazolone (BMO), présentent des propriétés d'émission induite par l'agrégation (AIE). Ces composés sont précieux pour le développement de sondes fluorescentes, de biosenseurs et d'agents d'imagerie. Les fluorophores à base de BMO ont des applications en imagerie cellulaire et en diagnostic des maladies .
Propriétés anticancéreuses
Inhibition de la farnésyltransférase
Sondes fluorescentes et AIEgens
En résumé, ce composé multiforme est très prometteur dans divers domaines scientifiques, de la recherche sur le cancer à l'imagerie par fluorescence. Sa structure complexe continue d'inspirer des études innovantes, et des recherches supplémentaires dévoileront des applications supplémentaires. 🌟
Mécanisme D'action
Target of Action
The primary target of this compound is farnesyltransferase , an enzyme involved in the post-translational modification of proteins . This modification is crucial for the function of many proteins, including those involved in cell signaling and growth.
Mode of Action
The compound interacts with its target, farnesyltransferase, by inhibiting its activity This inhibition disrupts the normal function of the enzyme, leading to changes in the post-translational modification of proteins
Biochemical Pathways
The inhibition of farnesyltransferase affects several biochemical pathways. Most notably, it impacts the Ras signaling pathway , which plays a key role in cell growth and differentiation . By inhibiting farnesyltransferase, the compound disrupts the normal function of the Ras proteins, potentially leading to altered cell behavior.
Pharmacokinetics
Similar compounds have been shown to display excellent inhibition against their target enzymes , suggesting that they may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins affected by the inhibition of farnesyltransferase. Given the enzyme’s role in protein modification, the compound’s action could potentially lead to a wide range of effects, including altered cell growth and differentiation .
Propriétés
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-2-9-25-12-5-3-11(4-6-12)10-14-16(22)19(18(26)27-14)13(17(23)24)7-8-15(20)21/h2-6,10,13H,1,7-9H2,(H,20,21)(H,23,24)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLRVNKPUKODV-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)
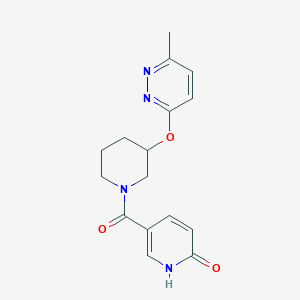
![2,2,2-trifluoro-N-{6-hydroxy-4H,5H,6H-cyclopenta[b]thiophen-4-yl}acetamide](/img/structure/B2475406.png)
![2-(Azidomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2475408.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)
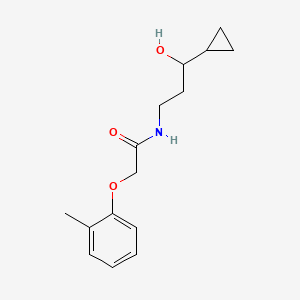
![Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2475414.png)
![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2475418.png)
![[4-(trimethylsilyl)phenyl]methanamine](/img/structure/B2475419.png)
![(E)-N-[[2-[Acetyl(methyl)amino]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475420.png)
![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)
